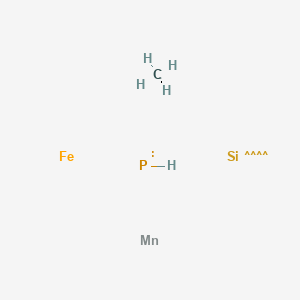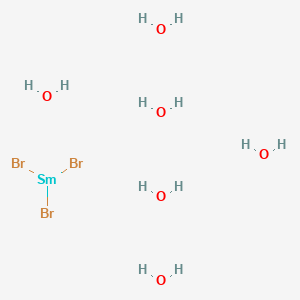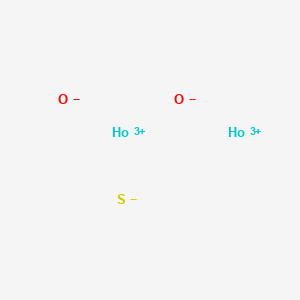
Copper-63
Vue d'ensemble
Description
Copper-63 is an isotope of copper with a mass number of 63. It is one of the two stable isotopes of copper, the other being Copper-65. This compound has an atomic number of 29, which means it has 29 protons and 34 neutrons. This isotope is naturally occurring and constitutes about 69.15% of natural copper . This compound is significant in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Copper-63 can be prepared through several methods, including both synthetic routes and industrial production methods. One common method involves the enrichment of natural copper using techniques such as gas diffusion or gas centrifugation. These methods separate the isotopes based on their mass differences .
In industrial settings, this compound can be produced by irradiating zinc-63 with neutrons in a nuclear reactor. This process converts zinc-63 into this compound through a nuclear reaction. The resulting this compound can then be extracted and purified for various applications .
Analyse Des Réactions Chimiques
Copper-63, like other copper isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents used in these reactions include oxygen, hydrogen, carbon monoxide, and various organic ligands. The major products formed from these reactions include copper oxides, metallic copper, and organocopper compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which Copper-63 exerts its effects depends on its application. In radiopharmaceuticals, this compound decays by emitting positrons, which interact with electrons in the body to produce gamma rays. These gamma rays can be detected by imaging equipment to create detailed images of the body’s internal structures .
In biological systems, this compound is involved in various enzymatic reactions as a cofactor. It participates in redox reactions, where it cycles between different oxidation states (Cu^+ and Cu^2+) to facilitate electron transfer in metabolic pathways .
Comparaison Avec Des Composés Similaires
Copper-63 can be compared with other copper isotopes, such as Copper-65, Copper-64, and Copper-67:
Copper-65: Another stable isotope of copper, constituting about 30.85% of natural copper.
Copper-64: A radioactive isotope with a half-life of about 12.7 hours.
Copper-67: A radioactive isotope with a half-life of about 61.83 hours.
This compound is unique due to its stability and natural abundance, making it more suitable for applications that require a stable isotope without radioactive decay .
Propriétés
IUPAC Name |
copper-63 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMFSIKBFXOCR-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[63Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.929597 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-84-5 | |
| Record name | Copper, isotope of mass 63 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)




![(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B576717.png)
![2-(But-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576719.png)





